

An In-depth Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
Cat. No.:	B1590515

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**, a key chemical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its critical role in pharmaceutical manufacturing. Detailed experimental protocols and analytical procedures are presented to equip researchers and drug development professionals with the necessary knowledge for its effective handling, synthesis, and quality control.

Introduction and Nomenclature

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a substituted benzoic acid derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a precursor for the synthesis of Amisulpride, a selective dopamine D₂/D₃ receptor antagonist used in the treatment of schizophrenia and dysthymia.^{[1][2][3]} Understanding the various synonyms and identifiers for this compound is crucial for navigating scientific literature and chemical databases.

Synonyms and Identifiers:

This compound is known by several names, which can often be a source of confusion. The following table consolidates its most common synonyms and registry numbers for clarity.

Identifier Type	Identifier	Source
IUPAC Name	methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate	
CAS Number	80036-89-1	[4] [5] [6]
EINECS Number	616-818-1	[4] [6]
Synonym	2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid methyl ester	[4]
Synonym	2-methoxyl-4-amino-5-ethylsulfonyl methyl benzoate	[4] [7]
Synonym	Amisulpride Impurity 5	[5]
Synonym	2-methoxy-4-amino-5-ethylsulfonyl benzoic acid methyl ester	[5] [6]
Synonym	2-methoxyl-4-amine-5-ethylsulfonyl methyl benzoate	[5] [6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** is essential for its handling, storage, and use in synthetic procedures.

Property	Value	Source
Molecular Formula	C11H15NO5S	[4][6]
Molecular Weight	273.31 g/mol	[4][6]
Appearance	Solid	[5]
Density	1.289 g/cm ³	[5][7]
Boiling Point	514.5 °C at 760 mmHg	[5][7]
Flash Point	265 °C	[5][7]
Refractive Index	1.534	[5]
Vapor Pressure	1.07E-10 mmHg at 25°C	[7]

Synthesis Methodologies

The synthesis of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been described in the literature, with a common strategy involving the halogenation of a protected aniline derivative followed by nucleophilic substitution with an ethylsulfinate salt.[8][9][10]

A general synthetic pathway is outlined below:

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on methodologies described in the patent literature.[8][9][10]

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

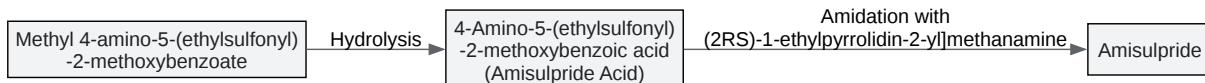
- To a solution of Methyl 4-amino-2-methoxybenzoate in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a base (e.g., pyridine).
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.

Step 2: Halogenation of Methyl 4-acetamido-2-methoxybenzoate

- Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
- Cool the solution to 0-5 °C.
- Slowly add a halogenating agent (e.g., chlorine gas or bromine) while maintaining the temperature.[8][9]
- Monitor the reaction by TLC or HPLC. Once the starting material is consumed, concentrate the reaction mixture to obtain the crude halogenated intermediate.

Step 3: Condensation with Sodium Ethanesulfinate

- To a solution of the halogenated intermediate in a polar aprotic solvent (e.g., DMF), add sodium ethanesulfinate and a copper catalyst (e.g., cuprous oxide or cuprous chloride).[8][9]
- Heat the reaction mixture to 65-80 °C and stir for several hours.[8]
- Monitor the reaction progress. Upon completion, cool the mixture and pour it into water to precipitate the product.


- Filter the solid, wash with water, and dry to obtain Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate.

Step 4: Deacetylation

- Suspend the product from Step 3 in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
- Heat the mixture to reflux until the deacetylation is complete.
- Cool the reaction mixture and neutralize with a base or acid to precipitate the final product, **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**.
- Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Role in Drug Development: The Synthesis of Amisulpride

The primary application of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** is as a crucial building block in the synthesis of Amisulpride.^{[2][3][11]} The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation.

[Click to download full resolution via product page](#)

Caption: Synthesis of Amisulpride from **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**.

The intermediate, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (also known as Amisulpride acid), is formed via hydrolysis of the methyl ester, typically using a base like sodium hydroxide followed by acidification.^{[11][12][13][14]} This carboxylic acid is then coupled with [(2RS)-1-

ethylpyrrolidin-2-yl]methanamine to form the final active pharmaceutical ingredient, Amisulpride.[15][16][17]

Analytical Methods and Quality Control

Ensuring the purity and identity of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** is paramount in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing purity and quantifying impurities.[9][18]

Typical HPLC Method Parameters:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer)
- Detection: UV at a suitable wavelength (e.g., 240 nm)[9]
- Flow Rate: 1.0 mL/min[9]

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural elucidation and confirmation.[16][19]

Safety and Handling

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is classified as an irritant.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Conclusion

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of the antipsychotic drug Amisulpride. A thorough understanding of its nomenclature, properties, synthesis, and analytical methods is essential for researchers and professionals in the field of drug

development and manufacturing. The methodologies and information presented in this guide aim to provide a solid foundation for the effective and safe utilization of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amisulpride - Wikipedia [en.wikipedia.org]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 5. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate price,buy Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 10. eureka.patsnap.com [eureka.patsnap.com]
- 11. nbanno.com [nbanno.com]
- 12. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Reliable Chemical Trading Partner, Professional 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Supply [methylbenzoate-benzoicacid.com]
- 14. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 71675-87-1 [chemicalbook.com]
- 15. Amisulpride EP Impurity A | CAS No. 26116-12-1 || SynZeal [synzeal.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. veeprho.com [veeprho.com]
- 18. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - SRIRAMCHEM [sriramchem.com]
- 19. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590515#synonyms-for-methyl-4-amino-5-ethylsulfonyl-2-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com